molecular formula C18H22N2O3S2 B2649291 5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941911-82-6

5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2649291
CAS No.: 941911-82-6
M. Wt: 378.51
InChI Key: KBNXXKWVAAZOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasodilatory Properties and Cardiovascular Applications

5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has been investigated for its vasodilatory properties. A study conducted by Morikawa, Sone, and Asano (1989) synthesized a series of aromatic sulfonamides, including derivatives similar to the compound . These derivatives demonstrated significant vasodilatory action, evaluated through increases in arterial blood flow in canine models. The study highlighted the importance of specific structural features for the potent activity, noting that variations in the alkylene groups and alkylations of the nonaromatic nitrogens influenced the vasodilatory potency. Compounds from this series exhibited comparable effectiveness to diltiazem, a known cardiovascular drug, suggesting potential applications in cardiovascular therapeutics (Morikawa, Sone, & Asano, 1989).

Synthesis and Chemical Characterization

Hayun et al. (2012) described the synthesis of a compound structurally related to This compound . The process involved a reaction sequence starting with 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone, followed by a reaction with chlorosulfonic acid and amidation with ammonia gas. This synthesis pathway could offer insights into the chemical behavior and potential modifications of the compound for various applications, although the study's focus was primarily on chemical synthesis and characterization, not on biological or pharmaceutical applications (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Ophthalmological Applications

Another study by Prugh et al. (1991) explored the synthesis and application of sulfonamide derivatives, including compounds structurally similar to This compound , in ophthalmology. The derivatives were assessed for their ocular hypotensive activity, crucial in the treatment of glaucoma. The research aimed to optimize the inhibitory potency against carbonic anhydrase and enhance water solubility, while also minimizing pigment binding in the iris, a significant consideration in ophthalmic drug development. This suggests potential applications of the compound or its derivatives in treating ocular conditions such as glaucoma (Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, & Springer, 1991).

Properties

IUPAC Name

5-ethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-3-11-20-16-8-6-14(12-13(16)5-9-17(20)21)19-25(22,23)18-10-7-15(4-2)24-18/h6-8,10,12,19H,3-5,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNXXKWVAAZOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.